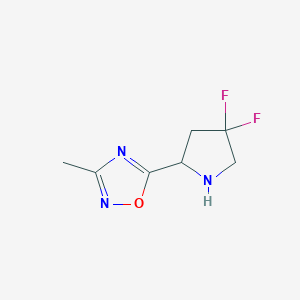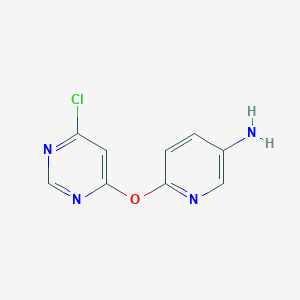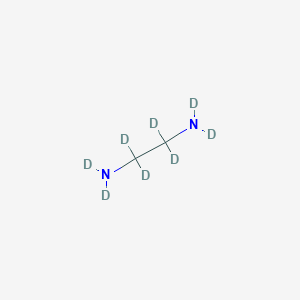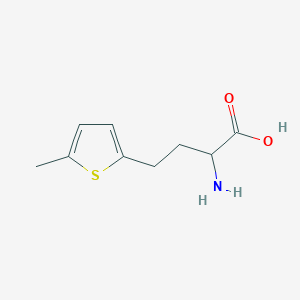![molecular formula C10H9ClN4 B1491419 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
説明
“2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .科学的研究の応用
Antimicrobial Activity
This compound has been synthesized and characterized for its potential in combating microbial infections. Studies have shown that derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine exhibit a broad range of biological activities, including antimicrobial properties . These derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good antibacterial and antifungal activities.
Anti-Fibrotic Activity
Research into the anti-fibrotic activity of pyrimidine derivatives, including 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine , has been encouraging. The results suggest that these compounds may have significant potential in treating fibrotic diseases, prompting further investigation into their efficacy .
Nonlinear Optical Properties
The compound’s derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate, which is relevant for materials with nonlinear optical properties. These properties are crucial for applications such as optical triggering, light frequency transducers, and optical memories .
Fungicidal Activity
Derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine have been designed and synthesized with a focus on their fungicidal activity. The spatial configuration of these compounds plays a significant role in their effectiveness against fungal infections .
Antitumor Activity
The thienopyrimidines class, to which this compound belongs, is associated with various therapeutic activities, including antitumor effects. The derivatives of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine have been studied for their potential anti-tumor properties, which are linked to their heterocyclic scaffold .
Docking Studies for Enzyme Inhibition
Docking studies have been conducted to understand the mode of action of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine derivatives. These studies involve modeling the binding affinity of the compounds towards specific enzymes, such as acetyl-CoA carboxylase, which is a key enzyme in fatty acid metabolism. The results provide insights into the compound’s potential as an enzyme inhibitor .
作用機序
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
特性
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




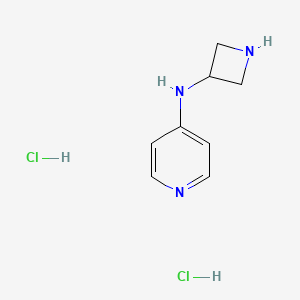
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

